molecular formula C11H18N2 B1287649 1-Piperidin-1-ylcyclopentanecarbonitrile CAS No. 22912-32-9

1-Piperidin-1-ylcyclopentanecarbonitrile

Cat. No.: B1287649
CAS No.: 22912-32-9
M. Wt: 178.27 g/mol
InChI Key: WIHSUXKKKPZENV-UHFFFAOYSA-N
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Description

Structural Classification within the Alpha-Aminonitrile Compound Class

1-Piperidin-1-ylcyclopentanecarbonitrile is classified as an α-aminonitrile. This class of organic compounds is characterized by the presence of a nitrile group (–C≡N) and an amino group attached to the same carbon atom. mdpi.comresearchgate.net These bifunctional molecules are valuable intermediates in organic synthesis, primarily because they can be readily converted into other important functional groups, most notably amino acids and 1,2-diamines. nrochemistry.commasterorganicchemistry.comenamine.net

The synthesis of α-aminonitriles is most classically achieved through the Strecker reaction, one of the earliest discovered multi-component reactions. mdpi.comwikipedia.org This reaction typically involves the one-pot condensation of an aldehyde or a ketone, an amine, and a cyanide source (like hydrogen cyanide or its salts). nrochemistry.comorganic-chemistry.org In the case of this compound, the structure is formed from cyclopentanone (B42830), piperidine (B6355638) (a secondary amine), and a cyanide source. The resulting product is a tertiary α-aminonitrile, where the nitrogen atom is part of the piperidine ring system and the α-carbon is a constituent of the cyclopentane (B165970) ring. The versatility of α-aminonitriles stems from their dual reactivity, making them foundational building blocks for a wide array of more complex molecules. acs.org

Significance of the Piperidine and Cyclopentane Moieties as Privileged Scaffolds in Organic Synthesis

In the realm of medicinal chemistry and drug discovery, certain molecular frameworks are termed "privileged structures" because they are capable of binding to multiple biological targets with high affinity. cambridgemedchemconsulting.com Both the piperidine and cyclopentane moieties present in this compound are widely recognized for their roles as privileged scaffolds. mdpi.comresearchgate.net

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. ontosight.ainih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing molecular diversity. mdpi.comnih.gov The piperidine nucleus is a cornerstone in the design of a vast number of therapeutic agents across numerous classes. researchgate.net

The structural flexibility and three-dimensional nature of the piperidine ring allow it to effectively orient substituents in space, facilitating crucial interactions with biological targets. cambridgemedchemconsulting.com This has led to its incorporation into a wide range of FDA-approved drugs.

Table 1: Therapeutic Applications of Piperidine-Containing Compounds

Therapeutic Class Examples of Drugs/Candidates
Antipsychotics Haloperidol, Risperidone
Analgesics (Opioids) Fentanyl, Meperidine
Antihistamines Fexofenadine, Loratadine
Neuroprotective Agents Donepezil (for Alzheimer's)

| Anti-cancer Agents | Raloxifene (also for osteoporosis) |

The cyclopentane ring, a five-membered carbocycle, is another highly important scaffold found in a multitude of natural products and medicinally relevant molecules. researchgate.netresearchgate.net Although sometimes perceived as synthetically challenging to construct with high stereochemical control, modern synthetic methods have made complex cyclopentanoid structures more accessible. researchgate.net

The cyclopentane framework serves as an effective core for arranging functional groups in a specific three-dimensional orientation. researchgate.net Its presence is critical to the biological activity of numerous compounds, from prostaglandins, which are lipid compounds with diverse hormone-like effects, to antiviral medications. The utility of this ring system in drug design underscores its value in biomedical research and its potential for the development of future active pharmaceutical ingredients. researchgate.netontosight.ai

Table 2: Examples of Bioactive Molecules Featuring a Cyclopentane Core

Compound/Class Significance/Application
Prostaglandins Mediate inflammation, blood flow, and other physiological processes
Abacavir Antiviral drug used to treat HIV/AIDS
Carboplatin Anticancer drug (contains a cyclobutane (B1203170) dicarboxylate ligand, related carbocycle) nih.gov
Various Terpenoids Large class of natural products with diverse biological activities

| Gibberellins | Plant hormones that regulate growth and development |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylcyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSUXKKKPZENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616863
Record name 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22912-32-9
Record name 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Elucidation of 1 Piperidin 1 Ylcyclopentanecarbonitrile Structure

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

A ¹H NMR spectrum would provide information about the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the cyclopentane (B165970) ring. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (e.g., triplets, quartets) would help establish the connectivity between adjacent protons.

Carbon-13 (¹³C) NMR Structural Fingerprinting

A ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. Characteristic chemical shifts would allow for the identification of the nitrile carbon (C≡N), the quaternary carbon of the cyclopentane ring attached to both the piperidine and the nitrile group, and the distinct carbons of the cyclopentane and piperidine rings.

Infrared (IR) Spectroscopic Vibrational Characterization of Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-Piperidin-1-ylcyclopentanecarbonitrile, the IR spectrum would be expected to show a sharp, medium-intensity absorption band around 2240-2220 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration. Other significant absorptions would include C-H stretching vibrations for the sp³-hybridized carbons of the piperidine and cyclopentane rings (typically in the 3000-2850 cm⁻¹ region) and C-N stretching vibrations.

Mass Spectrometric Identification and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitrile group or cleavage of the piperidine and cyclopentane rings, providing further structural confirmation.

Chemical Reactivity and Synthetic Transformations of 1 Piperidin 1 Ylcyclopentanecarbonitrile

Derivatization of the Nitrile Functionality

The nitrile group is a cornerstone of synthetic organic chemistry, prized for its ability to be converted into a variety of other functional groups. In the context of 1-piperidin-1-ylcyclopentanecarbonitrile, this functionality is the primary site for derivatization, enabling the synthesis of a diverse range of analogs with potential applications in medicinal chemistry and materials science.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. This process is crucial for the synthesis of α-amino acids and their derivatives from α-aminonitriles, which are often prepared via the Strecker reaction. bohrium.commdpi.com

Acid-Catalyzed Hydrolysis:

Heating a nitrile under reflux with a dilute acid, such as hydrochloric acid, typically results in the formation of a carboxylic acid. libretexts.org In the case of this compound, this would lead to the formation of 1-(piperidin-1-yl)cyclopentane-1-carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid under the acidic conditions.

Starting MaterialReagentsProductReference
EthannitrileDilute HCl, HeatEthanoic Acid libretexts.org
Anilino-nitrileConc. H₂SO₄Anilino-amide researchgate.net

Alkaline-Catalyzed Hydrolysis:

Conversely, heating a nitrile with an alkaline solution, such as sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Careful control of the reaction conditions can sometimes allow for the isolation of the intermediate amide. For instance, the selective hydrolysis of an anilino-nitrile to the corresponding anilino-amide has been achieved using concentrated sulfuric acid. researchgate.net The synthesis of various piperidine (B6355638) carboxamides has been reported, highlighting the utility of this class of compounds as intermediates and as biologically active molecules themselves. nih.govnih.gov

Starting MaterialReagentsProductReference
EthannitrileNaOH solution, HeatSodium Ethanoate libretexts.org
5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile10% NaOH2-methyl-5-oxo-4-t-butylcyclopent-1-enecarboxylic acid rsc.org

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a valuable synthetic transformation that extends the carbon chain while introducing a new primary amino group. This conversion is typically achieved through catalytic hydrogenation or with the use of powerful reducing agents like lithium aluminum hydride. youtube.com The resulting compound from this compound would be (1-(piperidin-1-yl)cyclopentyl)methanamine, a 1,2-diamine.

Catalytic Hydrogenation:

Catalytic hydrogenation of nitriles in the presence of a metal catalyst such as nickel or rhodium is a common industrial method for the production of primary amines. google.comgoogle.com The reaction is typically carried out under hydrogen pressure and at elevated temperatures. google.com The presence of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts. google.com

CatalystConditionsProduct TypeReference
RhodiumH₂, Basic substance, Two-phase solvent systemPrimary Amines google.com
Nickel-containing supportH₂, Ammonia, 80-200°CPrimary Amines google.com

Metal Hydride Reduction:

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent. This method is particularly useful in a laboratory setting for small-scale syntheses.

Functional Group Transformations and Modifications of the Piperidine Ring

The piperidine ring in this compound is not merely a spectator in chemical reactions. Its tertiary amine nitrogen and the adjacent methylene (B1212753) groups are sites for potential functionalization. A variety of methods have been developed for the modification of pre-existing piperidine rings, which could be applicable to the title compound, provided the nitrile group is stable to the reaction conditions. researchgate.net

One common transformation is the α-functionalization of N-alkyl piperidines. This can be achieved through the formation of an endo-cyclic iminium ion, which can then be trapped by a nucleophile. acs.org This approach has been used for a range of transformations including alkynylation, Mannich reactions, and Friedel-Crafts processes. acs.org The Polonovski–Potier reaction, involving the treatment of a tertiary amine N-oxide with an acylating agent like trifluoroacetic anhydride, is a classic method for generating such iminium ions. acs.org More recent modifications have shown that the choice of acylating agent can influence the regioselectivity of the iminium ion formation. acs.org

Another approach to piperidine functionalization involves lithiation at the 2-position using a strong base, followed by reaction with an electrophile. youtube.com This method allows for the introduction of a variety of substituents at the carbon atom adjacent to the nitrogen.

Stereochemical Integrity and Epimerization Studies of the Cyclopentanecarbonitrile (B127170) Moiety

The carbon atom bearing both the piperidine and the nitrile groups in this compound is a quaternary center. However, in related α-aminonitriles with a hydrogen atom at this position, this carbon is a stereocenter. The stability of this stereocenter is a critical consideration in asymmetric synthesis.

The α-proton of α-aminonitriles is acidic and can be abstracted by a base, leading to the formation of a planar carbanion. nih.gov Reprotonation of this intermediate can occur from either face, resulting in racemization or epimerization. nih.gov The potential for epimerization is particularly relevant in peptide synthesis, where the integrity of chiral amino acid derivatives is paramount. nih.gov

Research has shown that diastereomeric mixtures of α-amino nitriles can be epimerized to a single, more thermodynamically stable diastereomer, even in the solid state. nih.gov This suggests that the stereocenter in such compounds is labile under certain conditions. The Strecker reaction, a common method for synthesizing α-aminonitriles, typically produces a racemic mixture unless a chiral auxiliary or catalyst is employed. researchgate.netrsc.org The stereochemical relationship between the α-aminonitrile and its corresponding α-amino acid is a key aspect of these syntheses. researchgate.net

Ring-Opening and Ring-Expansion Reactions of Cyclic Aminonitriles

The cyclic nature of both the piperidine and cyclopentane (B165970) rings in this compound raises the possibility of ring-opening or ring-expansion reactions, which can lead to the formation of novel molecular scaffolds.

While ring-opening of the robust piperidine ring typically requires harsh conditions, certain photochemical methods have been developed for the oxidative cleavage of the piperidine ring in N-arylamino-1-piperidines to yield acyclic aminoaldehydes. researchgate.net

Ring expansion reactions are a powerful tool in organic synthesis for accessing larger ring systems. For instance, a synthetic protocol involving the oxidative ring cleavage of cyclopentenes, followed by a ring-closing double reductive amination, has been used to synthesize piperidine derivatives via a ring expansion. nih.gov Although this example starts from a cyclopentene (B43876) derivative, it highlights a potential strategy for transforming a five-membered ring into a six-membered one. Another example is the enantioselective ring expansion of prolinols to access optically active 3-aminopiperidine derivatives. acs.org

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of a dinitrile to form a cyclic ketone after hydrolysis. drugfuture.comchem-station.comwikipedia.org This reaction is particularly useful for the formation of five- to eight-membered rings. chem-station.com While not a ring-expansion of an existing aminonitrile, it is a key reaction in the synthesis of cyclic systems involving nitriles.

1 Piperidin 1 Ylcyclopentanecarbonitrile As a Core Scaffold in Organic Synthesis

Precursor Chemistry for Alpha-Amino Acids and Other Nitrogen-Containing Heterocyclic Systems

There is no direct evidence in the reviewed literature to suggest that 1-Piperidin-1-ylcyclopentanecarbonitrile is a common precursor for the synthesis of alpha-amino acids. The Strecker synthesis, a well-known method for synthesizing alpha-amino acids, typically involves an aldehyde or ketone, ammonia (B1221849), and cyanide. While this compound contains a nitrile group and a tertiary amine, its direct conversion to an alpha-amino acid is not a standard or documented pathway.

Similarly, its role as a precursor for other nitrogen-containing heterocyclic systems is not described in the available scientific literature. The synthesis of nitrogen-containing heterocycles is a vast area of organic chemistry with numerous established methods and starting materials; however, this compound is not prominently featured among them.

Application in the Construction of Complex Molecular Architectures

The application of this compound in the construction of complex molecular architectures is not documented in the surveyed literature. The synthesis of complex molecules typically relies on well-characterized building blocks and robust reaction methodologies. There is no indication that this specific compound serves as a key building block in the assembly of intricate molecular frameworks.

Strategies for Diversity-Oriented Synthesis from the Central Scaffold

Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules. This approach often starts from a central scaffold that can be elaborated through various reaction pathways. However, there is no scientific literature that identifies this compound as a central scaffold for DOS. The successful application of a molecule in DOS requires it to possess versatile functional groups that allow for divergent synthetic routes, a characteristic that has not been reported for this compound.

Current Research Directions and Future Perspectives in 1 Piperidin 1 Ylcyclopentanecarbonitrile Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The traditional Strecker synthesis, while effective, often involves toxic cyanide sources like hydrogen cyanide (HCN) or potassium cyanide (KCN), hazardous solvents, and expensive reagents, prompting the development of environmentally benign alternatives. nih.govnih.gov Research in green chemistry aims to mitigate these issues through several innovative approaches.

A significant advancement is the use of water as a reaction medium, which is a safe, inexpensive, and environmentally friendly solvent. nih.gov Indium powder in water, for instance, has been demonstrated as an efficient catalyst for the three-component synthesis of α-aminonitriles from a wide range of amines and aldehydes. nih.govnih.gov Another key area is the development of reusable heterogeneous catalysts. For example, a chromium-based metal-organic framework (Cr-MIL-101-SO3H) has been used as an efficient catalyst for the Strecker synthesis under solvent-free and ambient conditions. acs.org This catalyst exhibits chemoselectivity, allowing for the preferential synthesis of specific α-aminonitriles from complex mixtures. acs.org

Efforts are also directed towards replacing highly toxic cyanide sources. Trimethylsilyl (B98337) cyanide (TMSCN) is a commonly used, easier-to-handle alternative. nih.gov More innovative approaches involve the in situ generation of HCN from safer precursors. organic-chemistry.org Recent studies have explored the use of aliphatic nitriles, α-amino acids, and hexacyanoferrate as non-toxic and universally applicable cyanide sources. rsc.org Furthermore, solvent-free reaction conditions, including mechanochemical methods like ball-milling, provide access to α-aminonitriles and reduce waste. mdpi.com

Catalyst SystemSolventCyanide SourceKey Advantages
Indium PowderWaterTMSCNEnvironmentally benign solvent, high yields. nih.govnih.gov
Sulfated PolyborateSolvent-freeTMSCNHigh yields, catalyst is reusable. mdpi.com
Cr-MIL-101-SO3HSolvent-freeTMSCNHeterogeneous, reusable, chemoselective, ambient conditions. acs.org
N-methylimidazolium acetateNone (Ionic Liquid)TMSCNActs as both media and promoter, high yields. cabidigitallibrary.org
Bismuth(III) nitrateAcetonitrileTMSCNInexpensive, non-toxic, reusable catalyst, short reaction times. researchgate.net

Advances in Stereoselective and Enantioselective Synthesis for Chiral Analogues

The creation of chiral analogues of 1-Piperidin-1-ylcyclopentanecarbonitrile is of significant interest, as stereochemistry is crucial for the biological activity of many pharmaceutical compounds. Asymmetric Strecker reactions are a primary focus for producing enantioenriched α-aminonitriles. mdpi.com Two main strategies dominate this field: the use of chiral auxiliaries and the development of enantioselective catalysts for the cyanation of achiral imines. mdpi.com

In the auxiliary-based approach, an optically pure chiral amine is used to form a chiral imine intermediate. Subsequent diastereoselective addition of cyanide yields an α-aminonitrile with a specific stereochemistry. This method has been successfully used to produce a range of enantiomerically pure α-amino acids. mdpi.com A notable application is the synthesis of α-quaternary arylglycines, achieved with high optical purity (up to 98% enantiomeric excess, or ee) through the α-alkylation of deprotonated α-aminonitriles derived from a chiral dioxane-based auxiliary. acs.orgnih.gov

The catalytic approach involves using a small amount of a chiral catalyst to induce enantioselectivity in the reaction between an achiral imine and a cyanide source. A variety of catalysts have been identified, including chiral (Salen)AlIII complexes and organocatalysts like chiral bicyclic guanidines. acs.org For example, a novel bicyclic guanidine (B92328) has been shown to be an effective catalyst for the asymmetric synthesis of α-amino nitriles from N-benzhydryl imines, achieving high yields and enantiomeric excess. acs.org

Catalyst/MethodSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Bicyclic GuanidineN-benzhydrylimines of aromatic aldehydesup to 86% acs.org
Chiral Amide-based OrganocatalystVarious iminesup to 99% mdpi.com
(4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxaneAryl aldehydes (via auxiliary)up to 98% acs.orgnih.gov

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis has become a powerful tool in modern chemistry. nih.gov This integrated approach accelerates the design and optimization of novel compounds by predicting their properties and reaction outcomes before committing to laboratory work. researchgate.net

In the context of α-aminonitriles, computational studies provide deep insights into molecular stability and reactivity. nih.govacs.org For instance, ab initio calculations have been used to investigate the chiral precursors of amino acids in the Strecker synthesis, suggesting that aminonitriles are highly stable intermediates. nih.govacs.org Such theoretical calculations can also elucidate complex reaction mechanisms. nih.gov A plausible mechanism for the indium-catalyzed Strecker reaction in water, for example, suggests that indium acts as a Lewis acid to facilitate the formation of an imine, which is then activated for nucleophilic attack by the cyanide source. nih.gov

This predictive power is central to rational drug design. researchgate.net Computational techniques can be used to design novel analogues of this compound and predict their potential biological activity. By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis, saving considerable time and resources. nih.govresearchgate.net This iterative cycle of computational prediction followed by experimental validation is crucial for optimizing molecular properties and accelerating the discovery of new chemical entities. nih.gov

Computational MethodApplication in α-Aminonitrile ChemistryExperimental Synergy
Ab initio CalculationsDetermining the stability and chiroptical properties of aminonitrile precursors. nih.govacs.orgGuides the selection of synthetic targets and helps interpret experimental spectroscopic data.
Density Functional Theory (DFT)Elucidating reaction mechanisms, such as the role of catalysts and intermediates. nih.govHelps optimize reaction conditions and develop more efficient catalysts.
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of novel α-aminonitrile derivatives. researchgate.netPrioritizes the synthesis of compounds with the highest predicted potency and desired properties.

Exploration of Novel Chemical Reactivity and Mechanistic Pathways for Functionalization

The α-aminonitrile scaffold, present in this compound, is a versatile building block for a wide array of organic molecules. researchgate.net While its hydrolysis to form α-amino acids is a classic transformation, research continues to uncover novel reactivity and alternative mechanistic pathways. mdpi.comnih.gov

The bifunctional nature of α-aminonitriles, containing both a nucleophilic amino group and an electrophilic cyano group, makes them valuable precursors for heterocyclic synthesis. researchgate.net For example, they can react with aminothiols like cysteine to form thiazolines, which can then be hydrolyzed to dipeptides. nih.gov This reaction pathway is proposed as a potential step in the prebiotic formation of peptides. nih.gov They are also key components in the synthesis of substituted imidazoles. researchgate.net

Beyond the traditional Strecker reaction, alternative mechanistic pathways for forming α-aminonitriles are being explored. These include the oxidative cyanation of tertiary amines via C–H bond activation. mdpi.com Catalytic systems using RuCl3 or other transition metals can facilitate the direct cyanation of tertiary amines in the presence of an oxidant and a cyanide source, offering a different route to the α-aminonitrile core. mdpi.comorganic-chemistry.org Mechanistic studies continue to refine our understanding of these processes. It is proposed that in acid-catalyzed reactions, the carbonyl group is activated by hydrogen bonding, making it more susceptible to nucleophilic attack by the amine to form an imine, which is then attacked by the cyanide source. mdpi.com

Reaction TypeReactant(s)Product(s)Significance
Hydrolysisα-Aminonitrile, Water/Acidα-Amino acidFundamental route to amino acids. mdpi.comnih.gov
Reaction with Aminothiolsα-Aminonitrile, CysteineThiazolines, DipeptidesSynthesis of peptide precursors. nih.gov
Oxidative CyanationTertiary Amine, Cyanide Source, Oxidantα-AminonitrileAlternative C-H functionalization pathway. mdpi.comorganic-chemistry.org
Cyclization Reactionsα-AminonitrileImidazoles, other heterocyclesVersatile synthesis of heterocyclic compounds. researchgate.net

Q & A

Q. What frameworks (e.g., FINER criteria) can guide hypothesis generation for novel applications of this compound?

  • Apply the FINER framework to ensure hypotheses are F easible (e.g., scalable synthesis), I nteresting (e.g., unexplored neuropharmacology), N ovel (e.g., dual-target inhibitors), E thical (DEA compliance), and R elevant (addressing unmet medical needs) .

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